6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as tetrahydroquinazolines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The synthesis process typically involves the reaction of the starting materials in a suitable solvent, followed by purification steps .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectral techniques, including 1H and 13C NMR, LCMS, and IR . These techniques can provide information about the connectivity of atoms within the molecule, the presence of functional groups, and the overall molecular geometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques . For example, the Mannich aminomethylation of a related compound, 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one, leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . These properties may include solubility, melting point, boiling point, density, molar mass, and more .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound is related to research on novel synthetic routes for creating heterocyclic compounds, including pyrimidines and tetrahydroquinolines. These studies offer insights into the one-pot synthesis methods that allow for the efficient production of complex molecules. For instance, dihydropyrindines and tetrahydroquinolines can be synthesized in good yields through a multi-component process involving coupling, isomerization, and cyclocondensation sequences, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Another study emphasizes the synthesis of novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives, showcasing the intramolecular cyclization techniques to create a variety of N-cycloalkanes, morpholine, piperazine, and pyrazole derivatives. This illustrates the broad applicability of such compounds in developing pharmacologically active molecules (Ho & Suen, 2013).
Potential Pharmacological Applications
The research also touches upon the potential pharmacological applications of these compounds, particularly in the context of cancer therapy. For example, certain synthesized compounds have been evaluated for their cytotoxic effects against different human cell lines, indicating their potential as anti-cancer agents. The mechanisms of action include DNA damaging and induction of apoptosis via mitochondrial pathways, showcasing the therapeutic potential of such compounds in oncology (Gamal-Eldeen et al., 2014).
Additionally, some compounds related to the core structure of interest have shown promise as GPR119 agonists, a target of interest for the treatment of metabolic disorders like diabetes. This highlights the versatility of these compounds beyond oncology, extending into metabolic disease management (Fang et al., 2019).
Orientations Futures
The future directions for research on “6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine” could involve further exploration of its biological activities, potential therapeutic applications, and synthesis of related compounds . Additionally, more detailed studies on its physical and chemical properties could also be beneficial .
Mécanisme D'action
Target of Action
Similar compounds have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Mode of Action
It is known that similar compounds have shown selective and potent inhibition of p97 atpase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
The downstream effects of these changes could include altered cell cycle progression, apoptosis, or changes in cellular metabolism .
Pharmacokinetics
The compound’s molecular weight is 54967 , which is within the range typically associated with good oral bioavailability
Result of Action
Given the potential targets and mode of action, it is likely that the compound could lead to changes in cell growth and proliferation, potentially leading to therapeutic effects in diseases associated with abnormal cell growth .
Propriétés
IUPAC Name |
6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-2-7-18-17(6-1)21(25-14-22-18)27-10-8-16(9-11-27)26-20-12-19(23-13-24-20)15-4-3-5-15/h12-16H,1-11H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFXNMFDGWBBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.